2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile
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Overview
Description
2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes an amino group, a diazo group, and a dihydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common approach is the diazo transfer reaction, where a primary amine is converted to a diazo compound using reagents like tosyl azide. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The dihydroxyphenyl moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The diazo group can be reduced to form amines or hydrazines.
Substitution: : The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Amines, hydrazines, and other reduced derivatives.
Substitution: : Amides, esters, and other substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound's interaction with biological macromolecules can be studied to understand its potential as a therapeutic agent. Its dihydroxyphenyl moiety is structurally similar to catecholamines, which are important neurotransmitters.
Medicine
The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a candidate for drug design and optimization.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity can be exploited to create novel materials with desirable properties.
Mechanism of Action
The mechanism by which 2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile exerts its effects involves its interaction with molecular targets and pathways. The dihydroxyphenyl moiety can bind to enzymes and receptors, modulating their activity. The amino group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3,4-dihydroxyphenyl)ethanone: : This compound lacks the diazo group and has a simpler structure.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: : This compound contains a diazo group but lacks the dihydroxyphenyl moiety.
Uniqueness
2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile is unique due to its combination of the diazo group and the dihydroxyphenyl moiety, which provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(Z)-2-amino-3-[(3,4-dihydroxyphenyl)methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-4-8(14)9(5-13)15-6-7-1-2-10(16)11(17)3-7/h1-3,6,16-17H,14H2/b9-8-,15-6? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDONRITHRLRFA-GPKHQEQRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NC(=C(C#N)N)C#N)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C=N/C(=C(/C#N)\N)/C#N)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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